tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection involving a nitrogen atom, making it part of the azaspiro family. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving spiro compounds.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application, but generally, it affects biochemical pathways related to its structural features .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate include:
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate These compounds share the spiro structure but differ in functional groups, which can significantly affect their chemical reactivity and applications. The uniqueness of this compound lies in its methylene group, which provides distinct reactivity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 9-methylidene-3-azaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13-5-7-16(8-6-13)9-11-17(12-10-16)14(18)19-15(2,3)4/h1,5-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVAHOMSGFHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=C)CC2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.